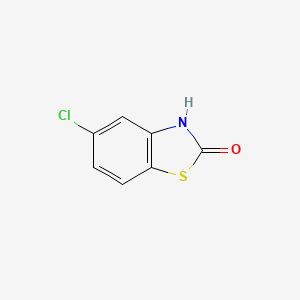

5-Chloro-2-benzothiazolinone

Description

Overview of Benzothiazolinone (B8138533) Core Structure and Research Significance

The benzothiazolinone core is a bicyclic heterocyclic system consisting of a benzene (B151609) ring fused to a thiazolinone ring. derpharmachemica.com This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. ontosight.aiontosight.ai The presence of nitrogen and sulfur atoms in the five-membered ring, along with the aromatic benzene ring, imparts a unique electronic and steric profile that facilitates interactions with enzymes and receptors. ontosight.ai

The versatility of the benzothiazole (B30560) nucleus allows for substitutions at various positions, most notably at the C-2 position, which significantly influences its biological activity. derpharmachemica.comontosight.ai This adaptability has led to the synthesis of a vast library of benzothiazole derivatives with a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective activities. derpharmachemica.comnih.gov The research significance of the benzothiazolinone core lies in its proven track record as a foundational structure for the development of novel therapeutic agents and functional materials. nih.govwisdomlib.org

Historical Context of 5-Chloro-2-benzothiazolinone Research

While a detailed historical timeline for the specific discovery and initial synthesis of this compound is not extensively documented in readily available literature, research into benzothiazole derivatives, in general, has been ongoing for over a century. The initial interest in these compounds was largely driven by their applications as vulcanization accelerators in the rubber industry. Over the past few decades, however, research has increasingly focused on the biological activities of this class of compounds. derpharmachemica.com Studies published in the late 20th and early 21st centuries began to explore the synthesis and potential applications of various substituted benzothiazolinones, including halogenated derivatives like this compound. For instance, a study from 1998 investigated the analgesic activity of acetamide (B32628) derivatives of this compound. gazi.edu.tr More recent research has expanded into its potential as an intermediate in the synthesis of more complex molecules with specific biological targets. researchgate.netturkjps.org

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is vibrant and multidisciplinary. In medicinal chemistry, it serves as a crucial intermediate for synthesizing novel compounds with potential therapeutic applications. chemimpex.commedchemexpress.com Researchers are actively exploring its use in the development of antimicrobial, antifungal, and anticancer agents. researchgate.netturkjps.orgontosight.ai For example, studies have shown that derivatives of this compound exhibit significant antimicrobial and antiviral activities. researchgate.netturkjps.org

In agricultural science, its role as a biocide and a component in the synthesis of pesticides is being investigated. chemimpex.comchemimpex.com The compound's ability to inhibit microbial growth makes it a candidate for use in formulations to protect crops. chemimpex.com

Materials science represents another promising frontier. The reactivity of this compound makes it a useful building block for the creation of novel polymers and dyes with specific properties. ontosight.aiontosight.ai

Future research is expected to focus on several key areas:

Elucidation of Mechanisms of Action: A deeper understanding of how this compound and its derivatives exert their biological effects at a molecular level is crucial for rational drug design.

Development of More Efficient Synthesis Methods: Green chemistry approaches, such as ultrasound-assisted synthesis, are being explored to produce derivatives in an environmentally friendly and efficient manner. sciforum.net

Expansion of Applications: Continued investigation into its utility in diverse fields, including as a reagent in analytical chemistry for metal ion detection, is anticipated. chemimpex.com

Scope and Objectives of the Academic Review

This review aims to provide a detailed and scientifically accurate account of this compound, focusing exclusively on its chemical characteristics and research applications. The primary objectives are to:

Detail the synthesis and chemical properties of this compound.

Summarize its documented applications in medicinal chemistry, agricultural science, and materials science, supported by research findings.

Present key data in interactive tables for clarity and ease of reference.

Maintain a professional and authoritative tone, strictly adhering to the specified outline and excluding any information on dosage, administration, or adverse effects.

Chemical Profile of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClNOS | ontosight.aichemicalbook.com |

| Molecular Weight | 185.63 g/mol | chemimpex.comchemicalbook.com |

| CAS Number | 20600-44-6 | chemimpex.comchemicalbook.com |

| Appearance | White to off-white or slightly pale yellow-green crystalline solid/powder | ontosight.aifluorochem.co.uk |

| Melting Point | 234-238 °C | chemimpex.comchemicalbook.com |

| Solubility | Slightly soluble in water | ontosight.ai |

| SMILES | C1=CC=C2C(=C1)NC(=O)S2 | ontosight.ai |

| InChI | InChI=1S/C7H4ClNOS/c8-6-4-2-1-3-5(4)9-7(10)11-6/h1-3H,(H,9,10) | ontosight.ai |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNOS/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVHYVKPKWACML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345337 | |

| Record name | 5-Chloro-2-benzothiazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20600-44-6 | |

| Record name | 5-Chloro-2(3H)-benzothiazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20600-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-benzothiazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-1,3-benzothiazol-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Chloro 2 Benzothiazolinone

Classical Synthetic Routes to 5-Chloro-2-benzothiazolinone

The synthesis of the this compound core is typically achieved through a multi-step process involving the formation of a key intermediate, 5-Chloro-2-mercaptobenzothiazole (B1225071).

The classical synthesis begins with a readily available starting material, 4-chloroaniline (B138754). This precursor is converted to the pivotal intermediate, 5-Chloro-2-mercaptobenzothiazole biosynth.comsigmaaldrich.com. A common method for this transformation is the reaction of the aniline (B41778) derivative with carbon disulfide in the presence of a base, followed by cyclization. An alternative and well-established route involves the reaction of 4-chloroaniline with an alkali metal salt of ethyl xanthate, such as potassium ethyl xanthate (KEX) wikipedia.org.

The subsequent conversion of the 5-Chloro-2-mercaptobenzothiazole intermediate to the final this compound product involves the transformation of the C2-thiol group into a carbonyl group. This can be accomplished through methods such as hydrolysis or oxidation, although specific documented conditions for this exact transformation are not extensively detailed in readily available literature.

Table 1: Precursors and General Conditions for Synthesis

| Step | Precursor(s) | Reagent(s) | General Conditions | Product |

| 1 | 4-chloroaniline | Potassium ethyl xanthate, Carbon disulfide | Basic conditions, elevated temperature | 5-Chloro-2-mercaptobenzothiazole |

| 2 | 5-Chloro-2-mercaptobenzothiazole | Hydrolyzing or Oxidizing agents | Aqueous or oxidative conditions | This compound |

The formation of the benzothiazole (B30560) ring from an aniline derivative and a sulfur-containing reagent is a cornerstone of heterocyclic synthesis. When using potassium ethyl xanthate, the reaction proceeds via a nucleophilic attack of the aniline's amino group on the carbon disulfide-derived xanthate. This is followed by an intramolecular electrophilic cyclization onto the benzene (B151609) ring, leading to the formation of the fused thiazole (B1198619) system. The final step is aromatization, which yields the stable benzothiazole ring. The conversion of the 2-mercapto group to the 2-oxo group (a thione-to-ketone transformation) is a standard functional group interconversion in organic chemistry, which completes the synthesis of the target benzothiazolinone (B8138533).

Derivatization Strategies of this compound

The this compound structure offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives. The most significant derivatization strategies involve reactions at the nitrogen atom (N3) and electrophilic substitutions on the benzene ring.

The nitrogen atom of the thiazolinone ring is a common site for functionalization, typically through N-alkylation or N-acylation reactions researchgate.net. The acidic N-H proton can be removed by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate a nucleophilic anion. This anion readily reacts with various electrophiles.

A frequently documented example of this strategy is the reaction with halo-esters, such as ethyl chloroacetate (B1199739). In this reaction, the nitrogen anion displaces the chloride ion in a classic SN2 reaction to form a new N-C bond, yielding an N-substituted ester derivative. This particular transformation is often the initial step in the synthesis of more complex derivatives, such as hydrazides turkjps.orgchemmethod.com.

Table 2: Example of N-Substitution Reaction

| Precursor | Reagent | Base/Solvent | Product |

| This compound | Ethyl chloroacetate | K2CO3 / DMF or NaH / THF | Ethyl 2-(5-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate |

The benzene portion of the this compound molecule can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or sulfonation masterorganicchemistry.combyjus.com. The position of the incoming electrophile is directed by the existing substituents on the ring: the chloro group at position 5 and the fused thiazolinone ring system.

Directing Effects: The chlorine atom at C5 is an ortho-, para-director, meaning it directs incoming electrophiles to positions 4 and 6 libretexts.org. The amide nitrogen atom in the heterocyclic ring is also an ortho-, para-director, strongly activating positions 4 and 6. Conversely, the carbonyl group of the amide is a deactivating meta-director.

Regiochemical Outcome: The combined directing effects of both the C5-chloro group and the amide nitrogen strongly favor substitution at the C6 position. The C4 position is sterically hindered by the adjacent chloro group, making C6 the most electronically and sterically accessible site for electrophilic attack. Therefore, standard EAS reactions are expected to regioselectively yield 6-substituted derivatives.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO3, H2SO4 | 5-Chloro-6-nitro-2-benzothiazolinone |

| Bromination | Br2, FeBr3 | 6-Bromo-5-chloro-2-benzothiazolinone |

| Sulfonation | Fuming H2SO4 (SO3) | 5-Chloro-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonic acid |

The synthesis of hydrazone derivatives is a significant chemical transformation of this compound, creating compounds with extended conjugation and diverse chemical properties. This is a multi-step process that begins with the N-substitution reaction previously described turkjps.orgnih.gov.

Ester Formation: The synthesis is initiated by reacting this compound with an appropriate halo-ester, such as ethyl chloroacetate or ethyl 3-chloropropanoate, to yield the corresponding N-substituted ester turkjps.orgchemmethod.com.

Hydrazide Synthesis: The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) (N2H4·H2O). The highly nucleophilic hydrazine displaces the ethoxy group of the ester to form a stable (5-chloro-2(3H)-benzothiazolinone-3-yl)acetohydrazide intermediate turkjps.orgresearchgate.net.

Hydrazone Formation: In the final step, the acetohydrazide is condensed with a variety of aldehydes or ketones mdpi.com. This reaction typically occurs in a solvent like ethanol, often with a catalytic amount of glacial acetic acid. The nucleophilic -NH2 group of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration, to form the final hydrazone product, characterized by its C=N-N-C=O linkage nih.govnih.gov.

Table 4: Synthesis of Hydrazone Derivatives

| Hydrazide Precursor | Aldehyde/Ketone Reagent | Reaction Conditions | General Product Structure |

| (5-chloro-2(3H)-benzothiazolinone-3-yl)acetohydrazide | Substituted Benzaldehyde (B42025) | Ethanol, cat. Acetic Acid, Reflux | N'-(substituted-benzylidene)-(5-chloro-2-oxo-1,3-benzothiazol-3-yl)acetohydrazide |

| (5-chloro-2(3H)-benzothiazolinone-3-yl)acetohydrazide | Substituted Acetophenone | Ethanol, cat. Acetic Acid, Reflux | N'-(1-(substituted-phenyl)ethylidene)-(5-chloro-2-oxo-1,3-benzothiazol-3-yl)acetohydrazide |

Synthesis of Spiroindolinone Derivatives Incorporating 5-Chlorobenzothiazole Moiety

The synthesis of novel spiroindolinone derivatives featuring a 5-chlorobenzothiazole component has been accomplished through a condensation reaction. nih.govtandfonline.com This methodology involves the reaction of various substituted 1H-indole-2,3-diones (isatins) with 2-amino-4-chlorothiophenol. nih.govresearchgate.net The reaction is typically carried out in ethanol, leading to the formation of 5-chloro-3H-spiro-[1,3-benzothiazole-2,3'-indole]-2'(1'H)-one derivatives. tandfonline.com

The general synthetic route proceeds by combining the isatin (B1672199) derivative with 2-amino-4-chlorothiophenol in an alcoholic solvent. nih.gov This reaction provides a direct pathway to construct the complex spirocyclic system where the C2 carbon of the benzothiazole ring is shared with the C3 carbon of the indolinone ring. tandfonline.comresearchgate.net The structures of these synthesized spiro compounds have been confirmed using various analytical and spectral techniques, including IR, NMR, and mass spectrometry. tandfonline.com

An example of this synthesis is the preparation of 5-Chloro-5′-trifluoromethoxy-3H-spiro[1,3-benzothiazole-2,3′-indol]-2′(1′H)-one, which was achieved with a 54% yield. tandfonline.com The resulting spiroindolinones are investigated for various biological activities, leveraging the combined structural features of the benzothiazole and indolinone scaffolds. nih.govresearchgate.net

| Reactant 1 (Isatin Derivative) | Reactant 2 | Solvent | Product | Reference |

|---|---|---|---|---|

| 1H-indole-2,3-diones (1a-l) | 2-amino-4-chlorothiophenol (2) | Ethanol | 5-chloro-3H-spiro-[1,3-benzothiazole-2,3'-indole]-2'(1'H)-one derivatives (3a-l) | nih.govtandfonline.com |

Synthesis of Azo Dyes Based on 6-Chloro-1,3-benzothiazol-2-yl Scaffolds

Azo dyes incorporating the 6-chloro-1,3-benzothiazole structure are synthesized using a conventional diazo-coupling reaction. acu.edu.inrsc.org This chemical process is a cornerstone for producing brightly colored compounds with applications in various industries. acu.edu.innih.gov The synthesis generally involves two main steps performed at a reduced temperature of 0-5 °C to ensure the stability of the intermediate diazonium salt. acu.edu.inrsc.org

The first step is the diazotization of a substituted aniline. This is achieved by reacting the aniline derivative with nitrosylsulfuric acid, which is prepared by adding sodium nitrite (B80452) to sulfuric acid. acu.edu.in This reaction converts the primary amino group of the aniline into a highly reactive diazonium salt. rsc.org

In the second step, the resulting diazonium solution is added dropwise to a cooled solution containing the coupling component, such as 2-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, dissolved in an alkaline medium like aqueous potassium hydroxide (B78521) (KOH). acu.edu.in The coupling reaction occurs between the diazonium salt and the active site on the coupling partner, leading to the formation of the azo dye. acu.edu.inrsc.org The final colored product is typically precipitated by adjusting the pH of the solution and then purified by recrystallization. acu.edu.in The structural confirmation of these synthesized dyes is carried out using spectroscopic methods. acu.edu.in

| Reaction Type | Key Reagents | Coupling Component Example | Temperature | Key Feature | Reference |

|---|---|---|---|---|---|

| Diazo-coupling | Substituted Anilines, Nitrosylsulfuric Acid (NaNO₂ + H₂SO₄) | 2-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | 0-5 °C | Formation of -N=N- azo linkage | acu.edu.in |

| Diazo-coupling | Diazotized 2-amino-6-chlorobenzothiazole | 4-hydroxy-chromen-2-one | Not Specified | Synthesis of coumarin-benzothiazole azo dyes | nih.gov |

Green Chemistry Approaches for this compound Synthesis and Derivatization

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis has emerged as a significant green chemistry approach for the synthesis and derivatization of benzothiazole compounds. kjscollege.comtandfonline.com This sonochemical method offers several advantages over conventional thermal heating, including dramatically reduced reaction times, high product yields, operational simplicity, and greater product purity. tandfonline.comlew.ro The application of ultrasonic irradiation provides an efficient and environmentally friendly alternative, often allowing reactions to proceed under mild, solvent-free conditions. kjscollege.comnih.gov

For instance, the synthesis of 2-substituted benzothiazoles can be achieved by the condensation of 2-aminothiophenols (like 4-chloro-2-aminothiophenol) with various aldehydes under ultrasound irradiation. kjscollege.com This method has been shown to be effective for aromatic aldehydes containing both electron-donating and electron-withdrawing groups, as well as heteroaryl and aliphatic aldehydes. kjscollege.com The use of ultrasound accelerates the reaction, leading to good yields in a much shorter timeframe compared to traditional methods. lew.ro This technique aligns with the principles of green chemistry by minimizing energy consumption and often eliminating the need for hazardous solvents. tandfonline.com

| Method | Key Features | Advantages | Example Reaction | Reference |

|---|---|---|---|---|

| Ultrasound-Assisted Synthesis (Sonochemistry) | Use of ultrasonic irradiation to promote chemical reactions. | Short reaction times, high yields, simple workups, lower cost, environmentally friendly. | Condensation of 4-chloro-2-aminothiophenol with aldehydes to form 2-substituted 5-chlorobenzothiazoles. | kjscollege.comtandfonline.comlew.ro |

Catalytic Methods in this compound Synthesis

Catalytic methods play a crucial role in the modern synthesis of benzothiazole derivatives, offering efficient and selective pathways that often adhere to green chemistry principles. nih.gov A variety of catalysts, including transition metals, organocatalysts, and nanoparticle-based systems, have been employed to facilitate the formation of the benzothiazole ring and its subsequent derivatization. researchgate.netnih.gov

One prominent approach is the transition metal-catalyzed intramolecular cyclization or condensation reactions. nih.gov For example, ruthenium catalysts like RuCl₃ can catalyze the intramolecular oxidative coupling of N-arylthioureas to yield 2-aminobenzothiazoles. nih.gov Copper-catalyzed systems are also widely used, such as in one-pot, three-component reactions of 2-iodoaniline, aldehydes, and thiourea (B124793) using a ferromagnetic catalyst like Cu(0)–Fe₃O₄@SiO₂/NH₂cel, which allows for easy magnetic retrieval of the catalyst. nih.gov

Other green catalytic approaches include the use of sulfated tungstate (B81510) for the condensation of 2-aminothiophenol (B119425) with aldehydes under mild, room temperature conditions. kjscollege.com Deep eutectic solvents (DESs), such as [CholineCl][Imidazole]₂, have also been established as efficient, environmentally benign catalysts for the one-pot synthesis of 2-substituted benzothiazoles under solvent-free conditions. researchgate.net These catalytic strategies often provide advantages such as high atom economy, mild reaction conditions, and the potential for catalyst recycling, making them valuable tools for the synthesis of this compound and its derivatives. kjscollege.comnih.gov

| Catalyst Type | Catalyst Example | Reaction Type | Reference |

|---|---|---|---|

| Transition Metal | RuCl₃ | Intramolecular oxidative coupling of N-arylthioureas | nih.gov |

| Nanoparticle (Magnetic) | Cu(0)–Fe₃O₄@SiO₂/NH₂cel | One-pot three-component synthesis of 2-aminobenzothiazoles | nih.gov |

| Solid Acid | Sulfated Tungstate | Condensation of 2-aminothiophenol with aldehydes | kjscollege.com |

| Deep Eutectic Solvent (DES) | [CholineCl][Imidazole]₂ | One-pot multicomponent synthesis of 2-substituted benzothiazoles | researchgate.net |

| Clay | Montmorillonite KSF | Condensation of 2-aminothiophenols with β-diketones | nih.gov |

Analytical and Spectroscopic Characterization Techniques in this compound Research

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used for the structural elucidation of this compound and its derivatives. It provides valuable information about the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation. tandfonline.comuobaghdad.edu.iq

For the this compound scaffold and its derivatives, several characteristic absorption bands are typically observed in the IR spectrum. The N-H group, present in the benzothiazolinone ring or as an amino substituent, typically shows stretching vibrations in the region of 3180-3435 cm⁻¹. tandfonline.comuobaghdad.edu.iq The carbonyl group (C=O) of the thiazolinone ring is a strong absorber and exhibits a characteristic sharp band at approximately 1727-1749 cm⁻¹. tandfonline.comuobaghdad.edu.iq

Vibrations associated with the aromatic benzothiazole ring are also prominent. The C=N stretching vibration of the thiazole ring is often observed in the 1614-1683 cm⁻¹ range. uobaghdad.edu.iq Aromatic C=C stretching vibrations typically appear around 1460 cm⁻¹, while C-H bending vibrations of the aromatic ring can be found at lower wavenumbers, such as 814-868 cm⁻¹. researchgate.net The presence of the chlorine substituent (C-Cl) also gives rise to characteristic absorptions, though these can be in the fingerprint region and are sometimes harder to assign definitively. These distinct absorption bands allow for the confirmation of the molecular structure and the successful synthesis of new derivatives. tandfonline.comuobaghdad.edu.iq

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Amine/Amide) | Stretching | 3180 - 3435 | tandfonline.comuobaghdad.edu.iq |

| C=O (Carbonyl) | Stretching | 1727 - 1749 | tandfonline.comuobaghdad.edu.iq |

| C=N (Imine) | Stretching | 1614 - 1683 | uobaghdad.edu.iqresearchgate.net |

| C=C (Aromatic) | Stretching | ~1460 | researchgate.net |

| C-H (Aromatic) | Bending | 814 - 868 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR & ¹³C NMR

Similarly, a ¹³C NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule. The carbonyl carbon (C=O) would appear significantly downfield (typically >160 ppm), while the six carbons of the chloro-substituted benzene ring would resonate in the aromatic region (approximately 110-150 ppm).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is based on computational predictions and not experimental data.)

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H-4 | ~7.4 |

| H-6 | ~7.1 |

| H-7 | ~7.3 |

| N-H | Variable, broad |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is based on computational predictions and not experimental data.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~170 |

| C-Cl | ~128 |

| C-S | ~138 |

| C-N | ~130 |

| C-4 | ~123 |

| C-6 | ~122 |

| C-7 | ~111 |

2D NMR

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the atoms within the this compound structure. However, no specific 2D NMR studies for this compound were identified in the literature search.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.

Detailed experimental mass spectrometry data, including fragmentation patterns for this compound, is not extensively documented in the available literature. The expected molecular ion peak would correspond to the compound's molecular weight. For C₇H₄ClNOS, the monoisotopic mass is approximately 184.97 u. The presence of a chlorine atom would be indicated by a characteristic M+2 isotopic peak (from the ³⁷Cl isotope) with an intensity of about one-third of the molecular ion peak (from the ³⁵Cl isotope).

Common fragmentation pathways for benzothiazole derivatives often involve the cleavage of the heterocyclic ring. For this compound, potential fragmentation could include the loss of CO, cleavage of the C-S or C-N bonds, and loss of the chlorine atom.

Elemental Analysis

Elemental analysis is a crucial method for determining the mass percentages of the constituent elements in a compound. This technique provides an empirical formula, which can be compared with the theoretical composition to verify the purity and identity of the substance. The molecular formula for this compound is C₇H₄ClNOS, with a molecular weight of 185.63 g/mol .

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Mass Percent (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 45.29% |

| Hydrogen | H | 1.008 | 4 | 2.17% |

| Chlorine | Cl | 35.453 | 1 | 19.10% |

| Nitrogen | N | 14.007 | 1 | 7.55% |

| Oxygen | O | 15.999 | 1 | 8.62% |

| Sulfur | S | 32.06 | 1 | 17.27% |

While this table presents the theoretical values, experimental results from combustion analysis would be required to confirm the purity of a synthesized sample.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.

A search of the crystallographic literature did not yield a crystal structure for the parent compound, this compound. However, the crystal structure of a derivative, methyl 3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)propanoate, has been reported. chemicalbook.com This structure contains the intact this compound core and provides valuable insight into its geometry.

In the structure of this derivative, the benzothiazole ring system is essentially planar. The bond lengths and angles within the core structure are consistent with the presence of a fused aromatic ring and a five-membered heterocyclic ring containing amide and thioether functionalities. The chlorine atom is confirmed to be at the 5-position of the benzothiazole ring. This structural data, although from a derivative, supports the expected connectivity and planarity of the core this compound moiety.

Biological Activities and Pharmacological Potential of 5 Chloro 2 Benzothiazolinone Derivatives

Antimicrobial Activities

Derivatives of 5-Chloro-2-benzothiazolinone have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, antitubercular, and antiviral effects. tandfonline.comresearchgate.net

The antibacterial potential of this compound derivatives has been a subject of considerable research. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.

Hydrazone derivatives of (5-chloro-2(3H)-benzothiazolinone-3-yl) aceto/propanohydrazide have been synthesized and screened for their antimicrobial properties. researchgate.netturkjps.org Similarly, studies on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, a related class of compounds, have also reported notable antibacterial activity. nih.govresearchgate.net For instance, certain hydrazone derivatives of 5-chloro-2(3H)-benzoxazolinone showed significant activity against Staphylococcus aureus and Escherichia coli. nih.gov

Research on benzothiazole (B30560) derivatives bearing an amide moiety has shown that compounds with electron-withdrawing groups like chloro, fluoro, and nitro substituents exhibit enhanced antibacterial activity. rsc.org One such derivative, N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide, displayed broad-spectrum activity against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 3.91 to 62.5 µg/ml. rsc.org

Furthermore, antipyrine-containing 6-substituted benzothiazole-based azo dyes have been evaluated, with a derivative having a chloro group at the 5th position of the benzothiazole ring showing antibacterial activity comparable to streptomycin (B1217042) against Salmonella typhimurium and Klebsiella pneumoniae. nih.gov The presence of a chloro group at the 5th position of the benzothiazole moiety in some thiophene (B33073) derivatives has also been shown to enhance antibacterial activity against S. aureus. nih.gov

| Compound/Derivative Type | Bacterial Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | S. aureus, E. coli, S. typhi, K. pneumoniae | 3.91-62.5 µg/ml | rsc.org |

| Antipyrine containing 5-chloro-benzothiazole azo dye | S. typhimurium, K. pneumonia | 25-50 μg/ml (comparable to streptomycin) | nih.gov |

| 5-chloro-benzothiazole thiophene derivative | S. aureus | 6.25 ± 0.27 μg/ml (comparable to ciprofloxacin) | nih.gov |

| Thiazole (B1198619) derivatives of benzothiazole | S. aureus, S. pyogenes | 3.125 microg/mL | nih.gov |

In addition to their antibacterial properties, derivatives of this compound have been investigated for their antifungal activity. ontosight.ai Hydrazone derivatives have been screened against various fungal strains, demonstrating their potential as antifungal agents. researchgate.net

Studies on related 5-chloro-1,3-benzoxazolinone derivatives have also shown promising antifungal activity. nih.govresearchgate.net For example, one such derivative exhibited good antifungal activity against Candida albicans, comparable to half that of Miconazole. nih.gov The synthesis of new 2-amino-5-chlorobenzothiazole (B1265905) derivatives containing different heterocyclic moieties has also yielded compounds with measurable antifungal activity against Candida glabrata and Aspergillus niger. uobaghdad.edu.iq

Research on thiazole, thiophene, and pyrazole (B372694) derivatives containing a benzothiazole moiety has identified compounds with potent in vitro antifungal activity. nih.gov Specifically, a thiazole derivative and a pyrazolo[1,5-a]pyrimidine (B1248293) derivative exhibited significant activity against Aspergillus fumigatus and Fusarium oxysporum with MICs of 6.25 µg/mL. nih.gov

| Compound/Derivative Type | Fungal Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| 5-chloro-1,3-benzoxazolinone derivative | Candida albicans | Good activity (half of Miconazole) | nih.gov |

| Thiazole and pyrazolo[1,5-a]pyrimidine derivatives of benzothiazole | Aspergillus fumigatus, Fusarium oxysporum | 6.25 µg/mL | nih.gov |

| Spiroindolinone derivative with 5-chlorobenzothiazole moiety | Candida albicans | High efficacy | dergipark.org.trdergipark.org.tr |

The search for new and effective treatments for tuberculosis has led to the investigation of this compound derivatives. Benzothiazole derivatives, in general, are recognized for their antitubercular potential. tandfonline.com

Research has shown that the introduction of a chloro group on the benzothiazole ring can influence antitubercular activity. nih.gov In a series of 2-mercaptobenzothiazole (B37678) derivatives, the compound with a 6-fluoro group showed better anti-TB activity compared to the one with a 6-chloro group. nih.gov However, other studies have highlighted the potential of chloro-substituted benzothiazoles. For instance, new benzothiazole-containing azetidinone derivatives have been designed and synthesized, with some exhibiting the ability to inhibit the growth of Mycobacterium tuberculosis. istanbul.edu.trdergipark.org.tr One such compound showed significant antitubercular activity against M. tuberculosis H37Rv. istanbul.edu.tr

Furthermore, spiroindolinone derivatives bearing a 5-chlorobenzothiazole moiety have been evaluated for their in vitro antituberculosis activity against Mycobacterium tuberculosis H37Rv, although most of the tested compounds showed weak activity. dergipark.org.trdergipark.org.tr

The antiviral potential of this compound derivatives has also been explored. researchgate.net Hydrazone derivatives of (5-chloro-2(3H)-benzothiazolinone-3-yl) aceto/propanohydrazide were synthesized and screened for their antiviral activities against various viruses. researchgate.netturkjps.org

Benzothiazole derivatives are known to possess antiviral properties. tandfonline.commdpi.com For instance, benzothiazolyl-pyridine hybrids have been synthesized and evaluated as potential antiviral agents against H5N1 bird flu and SARS-CoV-2 viruses. nih.gov While not specific to 5-chloro derivatives, this highlights the potential of the benzothiazole scaffold in antiviral drug discovery. Spiroindolinone derivatives with a 5-chlorobenzothiazole moiety have also been evaluated against some DNA and RNA viruses. dergipark.org.trdergipark.org.tr

Anticancer and Cytotoxic Activities

Benzothiazole derivatives are a well-established class of compounds with significant anticancer and cytotoxic activities against a variety of cancer cell lines. nih.govtandfonline.comnih.gov

Derivatives of this compound have been a focus of anticancer research, demonstrating cytotoxicity against several cancer cell lines. iiarjournals.org For example, a dichlorophenyl-containing chlorobenzothiazole derivative showed good anticancer activity against nine different cancer cell lines, with GI50 values in the range of 1.60 µM–71.8 nM. tandfonline.comnih.gov

Recent research has explored the cytotoxic effects of newly synthesized indole (B1671886) Schiff base derivatives, including a 5-chloro-3,3-dimethylindolin-2-ylidene derivative, on the MCF7 breast cancer cell line. uomustansiriyah.edu.iq This compound showed a high inhibition rate of 64% at a concentration of 60 µg/ml after 48 hours. uomustansiriyah.edu.iq

Benzothiazole-piperazine derivatives have also been synthesized and screened for their in vitro cytotoxic activities against colorectal (HCT-116), breast (MCF-7), and hepatocellular (HUH-7) cancer cell lines, with many showing high cytotoxic activity. tandfonline.com

| Compound/Derivative Type | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Dichlorophenyl containing chlorobenzothiazole | Non-small cell lung cancer (HOP-92) and 8 other cell lines | GI50 = 7.18 × 10−8 M (HOP-92) | tandfonline.comnih.gov |

| 2-((E)-((E)-2-(5-chloro-3,3-dimethylindolin-2-ylidene)-3-oxopropylidene) amino) benzoic acid | Breast (MCF7) | 64% inhibition at 60 µg/ml | uomustansiriyah.edu.iq |

| Benzothiazole-piperazine derivatives | Colorectal (HCT-116), Breast (MCF-7), Hepatocellular (HUH-7) | High cytotoxic activity | tandfonline.com |

| Substituted chlorophenyl oxothiazolidine based benzothiazole | HeLa | IC50 = 9.76 µM | tandfonline.comnih.gov |

| Chlorobenzyl indole semicarbazide (B1199961) benzothiazole | HT-29, H460, A549, MDA-MB-231 | IC50 = 0.024 µM (HT-29) | tandfonline.comnih.gov |

Apoptosis Induction Mechanisms

Derivatives of the this compound scaffold have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, primarily centered around the intrinsic mitochondrial pathway.

One such derivative, SKLB826, has been shown to induce apoptosis in human hepatocellular carcinoma (HCC) cells. rsc.orgrsc.org Its pro-apoptotic activity is characterized by a decrease in the expression of the anti-apoptotic protein Bcl-2 and a corresponding increase in the levels of the pro-apoptotic protein BAX. rsc.orgrsc.org This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization. Further evidence for the involvement of the mitochondrial pathway comes from the observed increase in cleaved caspase-9 and cleaved caspase-3, key executioner caspases in this apoptotic cascade. rsc.orgrsc.org The treatment with SKLB826 also leads to changes in the reactive oxygen species (ROS) level and mitochondrial membrane potential (ΔΨm), further supporting the role of the intrinsic mitochondrial apoptotic pathway. rsc.orgrsc.org

Similarly, another novel benzothiazole derivative, YLT322, induces apoptosis in human hepatocellular carcinoma cells through the mitochondrial apoptotic pathway. plos.org Treatment with YLT322 resulted in the activation of caspases-3 and -9, but not caspase-8, indicating the engagement of the intrinsic pathway. plos.org This is further supported by the increased expression of Bax, decreased expression of Bcl-2, and the subsequent release of cytochrome c from the mitochondria. plos.org

In the context of colorectal cancer (CRC), a novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, has also been found to induce apoptosis via the mitochondrial pathway. nih.gov

These findings collectively suggest that this compound derivatives can trigger apoptosis in cancer cells by modulating the balance of Bcl-2 family proteins, leading to the activation of the mitochondrial-mediated intrinsic apoptotic pathway.

Anti-inflammatory and Analgesic Activities

Several derivatives of the this compound backbone have been synthesized and evaluated for their anti-inflammatory and analgesic properties, showing promising results in various preclinical models.

A series of 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide derivatives, including those with a 5-chloro substitution on the benzothiazole ring, have been screened for their anti-inflammatory and analgesic activities. chalcogen.ro One compound in this series, compound 5d, which features a 5-chloro indole moiety, demonstrated notable anti-inflammatory activity. chalcogen.ro Specifically, at a dose of 50 mg/kg, it exhibited a 44.8% inhibition of edema, which increased to 72.2% at 100 mg/kg. chalcogen.ro Another derivative, compound 5e with a 7-chloro indole moiety, showed significant analgesic activity, with a 69.2% reduction in writhes at a 100 mg/kg dose. chalcogen.ro

In another study, new 4-(5-chloro-2-oxo-3H-benzoxazol-3-yl)butanamide derivatives were synthesized and showed high analgesic and anti-inflammatory activities. researchgate.net Similarly, piperazine (B1678402) derivatives of 5-chloro-2(3H)-benzoxazolone were evaluated, with compound 9a (containing a 2-fluorophenyl piperazine substituent) and compound 9b (with a 2-methoxyphenyl piperazine) displaying the most significant anti-inflammatory and analgesic effects. thieme-connect.com

Furthermore, novel benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties have been investigated. nih.gov Among these, compounds 17c and 17i showed potent anti-inflammatory activity by inhibiting carrageenan-induced rat paw edema, with inhibition percentages reaching up to 80% and 78% respectively after 3 hours. nih.gov These compounds also demonstrated significant analgesic effects. nih.gov

The anti-inflammatory activity of these derivatives is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. nih.gov

Table 1: Anti-inflammatory and Analgesic Activity of Selected this compound Derivatives

| Compound | Structure Description | Anti-inflammatory Activity (% inhibition) | Analgesic Activity (% decrease in writhes) | Reference |

|---|---|---|---|---|

| Compound 5d | 2'-((5-chlorobenzo[d]thiazol-2-ylthio)methyl)spiro[indoline-3,5'-thiazolo[4,3-b] researchgate.netmdpi.comoxadiazol]-2-one | 44.8% at 50 mg/kg | 32.2% at 50 mg/kg | chalcogen.ro |

| Compound 5e | 2'-((7-chlorobenzo[d]thiazol-2-ylthio)methyl)spiro[indoline-3,5'-thiazolo[4,3-b] researchgate.netmdpi.comoxadiazol]-2-one | 36.4% at 50 mg/kg | 43.4% at 50 mg/kg | chalcogen.ro |

| Compound 17c | Benzothiazole with benzenesulphonamide and carboxamide | 80% at 3h | ED50 = 89 µM/kg at 2h | nih.gov |

| Compound 17i | Benzothiazole with benzenesulphonamide and carboxamide | 78% at 3h | ED50 = 69 µM/kg at 2h | nih.gov |

Antidiabetic Activities

Derivatives of this compound have emerged as a promising class of compounds with potential antidiabetic applications, primarily through mechanisms involving glucose uptake modulation and enzyme inhibition.

Certain benzothiazole derivatives have been shown to enhance glucose uptake in muscle cells. One study focused on the synthesis of benzothiazole derivatives designed to activate Adenosine 5′-monophosphate activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. acs.org Activation of AMPK can lead to an increased rate of glucose uptake. acs.org One of the synthesized compounds, 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole (compound 34), significantly augmented the rate of glucose uptake in L6 myotubes, increasing it by up to 2.5-fold compared to untreated cells. acs.org This effect was associated with an increased abundance of GLUT4, a major glucose transporter, in the plasma membrane of the myotubes. acs.org

The inhibition of enzymes like alpha-glucosidase is a well-established strategy for managing type 2 diabetes. mdpi.comimist.ma Alpha-glucosidase, located in the small intestine, is responsible for breaking down complex carbohydrates into glucose. imist.ma By inhibiting this enzyme, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia. imist.ma

Several novel benzothiazole-triazole derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. mdpi.com Compounds such as 5-Chloro-2-(((1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)benzo[d]thiazole (6l) and 5-Chloro-2-(((1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)benzo[d]thiazole (6m) have been reported. mdpi.com Furthermore, a series of benzothiazole-based oxadiazole derivatives exhibited varying degrees of α-glucosidase inhibitory activity, with IC50 values ranging from 0.5 ± 0.01 to 30.90 ± 0.70 μM, which were significantly more potent than the standard drug acarbose (B1664774) (IC50 = 866.30 ± 3.20 μM). researchgate.net

Another class of compounds, pyrazolobenzothiazine derivatives, also demonstrated potent inhibitory effects on both α-glucosidase and α-amylase, with low IC50 values, indicating their potential as antidiabetic agents. nih.gov

The antidiabetic potential of this compound derivatives has been further validated in in vivo animal models.

A series of substituted 5-(2-Chloro-quinolin-3-ylmethylene)-thiazolidine-2,4-dione derivatives were evaluated in a streptozotocin-induced diabetic Wistar albino rat model. researchgate.net Compounds such as 3-[(2-Chloro-4-nitro-phenylamino)-methyl]-5-(2-chloro-quinolin-3-ylmethylene)-thiazolidine-2,4-dione (4e) and 5-(2-Chloro-quinolin-3-ylmethylene)-3-[(4-nitro-phenylamino)-methyl]-thiazolidine-2,4-dione (4d) showed excellent antidiabetic activity. researchgate.net

In another study, a novel series of benzothiazole derivatives were tested in a streptozotocin-induced diabetic rat model. researchgate.net These compounds showed considerable hypoglycemic activity, with one derivative, compound 3d, being particularly effective. researchgate.net

Furthermore, the subcutaneous administration of 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole (compound 34) to hyperglycemic Kuo Kondo (KKAy) mice, a model for obese type 2 diabetes, resulted in a lowering of blood glucose levels towards the normal range. acs.org

A synthetic pyrazolobenzothiazine derivative (S1) also showed favorable outcomes in a mouse model, leading to reduced blood sugar levels and increased insulin (B600854) levels. nih.gov

Table 2: In Vivo Antidiabetic Activity of Selected Benzothiazole Derivatives

| Compound | Animal Model | Key Findings | Reference |

|---|---|---|---|

| 3-[(2-Chloro-4-nitro-phenylamino)-methyl]-5-(2-chloro-quinolin-3-ylmethylene)-thiazolidine-2,4-dione (4e) | Streptozotocin-induced diabetic Wistar albino rats | Excellent antidiabetic activity | researchgate.net |

| 5-(2-Chloro-quinolin-3-ylmethylene)-3-[(4-nitro-phenylamino)-methyl]-thiazolidine-2,4-dione (4d) | Streptozotocin-induced diabetic Wistar albino rats | Excellent antidiabetic activity | researchgate.net |

| Compound 3d (a benzothiazole derivative) | Streptozotocin-induced diabetic rats | Prominent hypoglycemic activity | researchgate.net |

| 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole (34) | Hyperglycemic Kuo Kondo (KKAy) mice | Lowered blood glucose levels | acs.org |

| Pyrazolobenzothiazine derivative (S1) | Mouse model | Reduced blood sugar levels, increased insulin levels | nih.gov |

Antiulcer Activity

Certain derivatives of this compound have demonstrated significant antiulcer properties in various experimental models.

One study focused on the synthesis and antiulcer activity of 5-chloro-2-[(2-alkoxy-ethyl)thio/sulfanyl/sulfonyl]benzothiazoles. nih.gov The compound 5-chloro-2-[(2-ethoxyethyl)sulfanyl]benzothiazole exhibited a potent inhibitory effect on ulcer formation in stress-induced, histamine-induced, and aspirin-induced ulcer models. nih.gov The inhibitory ratios were 93.0%, 50.0%, and 85.0%, respectively, which were comparable to the standard drug omeprazole. nih.gov

In a different study, 5-benzylthiazolidine-2,4-dione (B3032654) derivatives were investigated for their antisecretory and antiulcer activities. jst.go.jp Compounds such as 5-(2,4,5-tripropoxybenzyl)thiazolidine-2,4-dione and 5-(2,4-dimethoxybenzyl)thiazolidine-2,4-dione showed pronounced pharmacological activities in pylorus-ligated and water-immersion stress rat models. jst.go.jp

Table 3: Antiulcer Activity of Selected Benzothiazole Derivatives

| Compound | Ulcer Model | Inhibitory Ratio (%) | Reference |

|---|---|---|---|

| 5-chloro-2-[(2-ethoxyethyl)sulfanyl]benzothiazole | Stress-induced | 93.0 | nih.gov |

| 5-chloro-2-[(2-ethoxyethyl)sulfanyl]benzothiazole | Histamine-induced | 50.0 | nih.gov |

| 5-chloro-2-[(2-ethoxyethyl)sulfanyl]benzothiazole | Aspirin-induced | 85.0 | nih.gov |

Enzyme Inhibition and Modulation (Other than Antidiabetic)

The this compound scaffold has been identified as a key component in the development of various enzyme inhibitors, demonstrating a broad range of pharmacological activities.

Derivatives of the benzothiazolone class have been investigated for their potential to inhibit cholinesterases, enzymes pivotal in the progression of Alzheimer's disease. In one study, a series of thirteen benzothiazolone derivatives were synthesized and assessed for their inhibitory action against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The findings indicated that the majority of these compounds were more effective at inhibiting BChE than AChE. mdpi.com For instance, compound M2, a benzothiazolone derivative, exhibited an IC50 value of 1.38 µM for BChE and demonstrated a high selectivity index of 28.99 for BChE over AChE. mdpi.com Another derivative, M13, was the most potent BChE inhibitor with an IC50 value of 1.21 µM. mdpi.com Kinetic analysis revealed that M13 acts as a reversible and noncompetitive inhibitor of BChE. mdpi.com

It is worth noting that while some studies have explored N-substituted-5-chloro-2(3H)-benzoxazolone derivatives for AChE inhibition, these compounds belong to a different heterocyclic system. scispace.comdergipark.org.tr

Benzothiazole derivatives have been identified as antagonists of the G protein-coupled receptor 35 (GPR35), a receptor implicated in conditions such as type-2 diabetes and inflammation. nih.govmedchemexpress.com Structure-activity relationship (SAR) studies on a series of benzothiazole analogues have provided insights into the structural requirements for GPR35 antagonism. nih.govnih.gov These studies, which utilized starting materials like 6-amino-2-mercaptobenzothiazole, have highlighted the importance of different segments of the benzothiazole scaffold for its antagonistic activity. nih.gov A significant discovery from this research was the crucial role of the oxygen atom in the morpholine (B109124) ring of the lead compound, indicating a strong interaction with the receptor's binding site. nih.gov Conversely, replacing the morpholine with piperidine (B6355638) or pyrrolidine (B122466) resulted in a loss of antagonistic activity. nih.gov

The versatility of the benzothiazole core extends to the inhibition of several other key enzymes.

Acyl Coenzyme A: Cholesterol Acyltransferase (ACAT): Derivatives of 2-mercaptobenzothiazole have been reported as inhibitors of ACAT, an enzyme involved in cholesterol esterification. nih.govsemanticscholar.org ACAT inhibitors have been investigated for their potential in managing high cholesterol levels. acs.org

Monoamine Oxidase (MAO): Various benzothiazole derivatives have been shown to inhibit monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of neurodegenerative diseases and depression. researchgate.nettandfonline.comogu.edu.tr For example, 5-Chloro-2-mercaptobenzothiazole (B1225071) (CMBT) has been identified as a potent MAO inhibitor. In a study of new benzothiazole-thiazolylhydrazine derivatives, one compound showed very high MAO-B inhibitory activity with an IC50 of 1.8 nM and a high selectivity index. researchgate.net Another study reported a benzothiazole-benzylamine hybrid compound, 2-((5-chlorobenzothiazol-2-yl)thio)-N-(4-fluorophenyl)-N-(3-nitrobenzyl)acetamide, with significant MAO-B inhibition (IC50 = 2.95 µM). nih.gov

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is a target for cancer therapy. nih.govnih.govmdpi.com 2-Mercaptobenzothiazole derivatives have been highlighted as potential mechanism-based inhibitors of Hsp90. nih.gov

Cathepsin D: This lysosomal aspartyl protease is another enzyme target for 2-mercaptobenzothiazole derivatives. nih.govsharif.edu

c-Jun N-terminal Kinases (JNK): A series of 2-thioether-benzothiazoles have been synthesized and evaluated as JNK inhibitors, which are involved in stress signaling pathways. nih.govacs.org One compound with a 2-nitrothiazole (B159308) moiety attached to the benzothiazole nucleus showed promising results with an IC50 of 1.8 µM in a kinase assay. nih.govnih.gov

Table 1: Inhibition of Various Enzymes by Benzothiazole Derivatives

| Enzyme Target | Derivative Class | Key Findings | Reference(s) |

|---|---|---|---|

| Butyrylcholinesterase (BChE) | Benzothiazolone derivatives | Compound M13: IC50 = 1.21 µM; Compound M2: IC50 = 1.38 µM | mdpi.com |

| GPR35 | Benzothiazole antagonists | Morpholine ring oxygen is crucial for activity. | nih.gov |

| Monoamine Oxidase B (MAO-B) | Benzothiazole-thiazolylhydrazine | Compound 31: IC50 = 1.8 nM | researchgate.net |

| Monoamine Oxidase B (MAO-B) | Benzothiazole-benzylamine hybrid | BB-4h: IC50 = 2.95 µM | nih.gov |

| c-Jun N-terminal Kinase (JNK) | 2-thioether-benzothiazoles | Compound with 2-nitrothiazole moiety: IC50 = 1.8 µM | nih.govnih.gov |

| Acyl Coenzyme A: Cholesterol Acyltransferase (ACAT) | 2-Mercaptobenzothiazole derivatives | Identified as potent inhibitors. | nih.govsemanticscholar.org |

| Heat Shock Protein 90 (Hsp90) | 2-Mercaptobenzothiazole derivatives | Highlighted as potential mechanism-based inhibitors. | nih.gov |

| Cathepsin D | 2-Mercaptobenzothiazole derivatives | Identified as inhibitors. | nih.gov |

Antioxidant Activity

Benzothiazole derivatives have demonstrated notable antioxidant properties. unam.mxnih.govinnovareacademics.inderpharmachemica.com The antioxidant activity is often evaluated through assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging method. nih.govinnovareacademics.in

In a study focused on designing multifunctional agents for Parkinson's disease, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were synthesized and showed excellent antioxidant activities as measured by the oxygen radical absorbance capacity (ORAC-FL) assay. nih.gov All the tested derivatives in this series exhibited ORAC-FL values ranging from 2.13 to 2.48 Trolox equivalents, with compound 3h showing an ORAC value of 2.27 Trolox equivalents. nih.gov

Another study on novel benzothiazole derivatives incorporating amino acid moieties also reported on their antioxidant potential. nih.gov It was found that derivatives with an ethoxy group at the 6-position of the benzothiazole ring were the most effective antioxidants in the series. nih.gov

Table 2: Antioxidant Activity of Benzothiazole Derivatives

| Derivative Series | Assay | Key Findings | Reference(s) |

|---|---|---|---|

| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazoles | ORAC-FL | All derivatives showed excellent activity (2.13-2.48 Trolox equivalents). | nih.gov |

| Benzothiazoles with amino acid moieties | DPPH | Derivatives with a 6-ethoxy group were most effective. | nih.gov |

Other Pharmacological Activities

The benzothiazole scaffold is a promising structural motif for the development of new antimalarial agents. unam.mxijsrst.com Several derivatives have shown significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

One study reported that a benzothiazole acylhydrazone derivative, 2-((5-Chlorobenzothiazol-2-yl)thio)-N'-(4-(3-methyl piperidine-1-yl)benzylidene) aceto-hydrazide, exhibited the highest anticancer activity among the tested compounds, and the class has also been investigated for antimalarial potential. unam.mx

In another investigation, a series of conjugated benzothiazole hydrazones were synthesized and found to be active against the malaria parasite both in vitro and in a murine model. nih.gov The most active compound, 5f , demonstrated potent antiplasmodial activity, including against a chloroquine- and pyrimethamine-resistant K1 strain of P. falciparum. nih.govresearchgate.net The mechanism of action for these hydrazones is thought to involve the chelation of free iron and the inhibition of heme polymerization, a critical process for parasite survival. nih.gov

Furthermore, a study on 2-substituted 6-nitro- and 6-amino-benzothiazoles and their corresponding anthranilic acids tested 39 derivatives in vitro, with two compounds showing specific antimalarial properties. researchgate.net These two lead compounds were active against all stages of the parasite and also demonstrated efficacy in vivo in a P. berghei-infected mouse model. researchgate.net

Table 3: Antimalarial Activity of Benzothiazole Derivatives

| Derivative Class | Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Benzothiazole acylhydrazones | P. falciparum | 2-((5-Chlorobenzothiazol-2-yl)thio)-N'-(4-(3-methyl piperidine-1-yl)benzylidene) aceto-hydrazide noted for activity. | unam.mx |

| Conjugated benzothiazole hydrazones | P. falciparum (including K1 resistant strain) | Compound 5f was the most active, inhibiting heme polymerization. | nih.govresearchgate.net |

| 2-substituted 6-nitro- and 6-amino-benzothiazoles | P. falciparum (W2 and 3D7 strains), P. berghei | Two derivatives showed specific in vitro and in vivo antimalarial activity. | researchgate.net |

Anticonvulsant Activity

Derivatives of this compound have been a subject of interest in the search for new anticonvulsant agents. Research has shown that structural modifications to the benzothiazole and benzoxazole (B165842) scaffolds can lead to compounds with significant anticonvulsant properties. nih.govmdpi.com

One area of investigation involves the synthesis of hydrazone derivatives. For instance, a series of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazones were synthesized and evaluated for their anticonvulsant effects. nih.gov Several compounds from this series demonstrated greater activity than the established anticonvulsant drug phenytoin (B1677684) in the pentylenetetrazole (PTZ) induced seizure test. nih.gov Specifically, compounds with o-methoxy, o-methyl, p-methyl, p-nitro, and p-dimethylamino substitutions on the benzaldehyde (B42025) ring were identified as being more potent than phenytoin. nih.gov

The rationale for exploring these derivatives stems from the known anticonvulsant activity of both 2-oxobenzoxazoline and 2-oxobenzothiazoline hydrazone derivatives. nih.gov The introduction of a chlorine atom at the 5-position, combined with various substitutions on the appended benzal hydrazone moiety, allows for a systematic investigation of structure-activity relationships.

Further studies have explored other related heterocyclic systems. For example, the hybridization of a lipophilic benzothiazole ring system with other moieties has been shown to result in compounds with GABA-mediatory action, a common mechanism for anticonvulsant drugs. nih.gov While not directly involving a 5-chloro substituent, these findings highlight the potential of the broader benzothiazole class in anticonvulsant drug discovery. nih.govsemanticscholar.org

Table 1: Anticonvulsant Activity of 5-Chloro-2(3H)-benzoxazolinone-3-acetyl-2-(substituted benzal) hydrazone Derivatives

| Compound ID | Substitution on Benzaldehyde Ring | Anticonvulsant Activity Compared to Phenytoin |

|---|---|---|

| 4d | o-methoxy | More Active |

| 4g | o-methyl | More Active |

| 4h | p-methyl | More Active |

| 4m | p-nitro | More Active |

| 4n | p-dimethylamino | More Active |

Data sourced from a study on hydrazone derivatives of 5-chloro-2(3H)-benzoxazolinone. nih.gov

Neuroprotective Activity

The benzothiazole scaffold, including its chlorinated derivatives, is recognized for its potential in developing neuroprotective agents. mdpi.comnih.gov Riluzole, a well-known drug containing a benzothiazole core, is utilized in the treatment of amyotrophic lateral sclerosis due to its neuroprotective effects. nih.gov This has spurred further investigation into other benzothiazole derivatives for their potential in treating various neurodegenerative diseases. semanticscholar.orgnih.gov

Derivatives of 5-chloro-2-mercaptobenzothiazole have been synthesized and studied, revealing that the benzothiazole structure is a valuable scaffold for creating compounds with a range of biological activities, including neuroprotection. mdpi.com The ease of modifying the benzothiazole ring allows for the development of new molecules with potential therapeutic applications for neurodegenerative conditions. mdpi.comnih.gov

Research into multifunctional agents for diseases like Parkinson's and Alzheimer's has also highlighted the neuroprotective potential of benzothiazole derivatives. semanticscholar.orgnih.gov For instance, some derivatives have been shown to exhibit antioxidant effects and inhibit enzymes like monoamine oxidase B (MAO-B), both of which are relevant mechanisms for neuroprotection. semanticscholar.orgnih.gov While these studies may not always specify a 5-chloro substitution, they underscore the inherent neuroprotective capacity of the benzothiazole framework. One study reported that a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives displayed significant neuroprotective and anti-neuroinflammatory abilities. semanticscholar.org

Hepatoprotective Activity

The benzothiazole nucleus is also associated with hepatoprotective properties. rjptonline.orgrjptonline.org Research has indicated that certain benzothiazole derivatives can protect the liver from damage. For example, 2,4-dihydroxyphenyl benzothiazole has demonstrated hepatoprotective effects in rat models. rjptonline.org

While direct studies on the hepatoprotective activity of this compound itself are not extensively detailed in the provided context, the broader class of benzothiazole derivatives has shown promise in this area. rjptonline.orgrjptonline.org The mechanism of action often involves antioxidant activity, which helps to mitigate the oxidative stress that can lead to liver injury. researchgate.net

In one study, a newly synthesized benzothiazole derivative was evaluated for its ability to protect against acetaminophen-induced liver toxicity. researchgate.net The findings suggested that the antioxidant properties of the benzothiazole compound played a role in its hepatoprotective effects. researchgate.net This line of research supports the potential for developing benzothiazole derivatives, possibly including those with a 5-chloro substitution, as agents to protect the liver.

Structure Activity Relationship Sar Studies of 5 Chloro 2 Benzothiazolinone Derivatives

Impact of Substituents on Biological Efficacy

The potency and spectrum of activity of benzothiazole (B30560) derivatives are highly dependent on the nature and position of various substituents on the fused ring system. pharmacyjournal.in Positions 2, 4, 5, 6, and 7 of the benzothiazole core are active sites for substitution, allowing for the creation of diverse derivatives with varied biological profiles. pharmacyjournal.in

Studies have shown that the introduction of a chloro group can enhance activity. For instance, dichlorophenyl-containing chlorobenzothiazole derivatives have shown good anticancer activity against multiple cancer cell lines, with one compound exhibiting a GI50 value of 71.8 nM against a non-small cell lung cancer line (HOP-92). nih.gov Similarly, in a series of spiro[benzothiazole-indol] conjugates, the derivative with a chloro substitution on the indole (B1671886) ring (3e) showed notable growth inhibition against a renal cancer cell line (RXF-393). tandfonline.com The antitubercular activity of some benzothiazole derivatives was found to be better with electron-withdrawing substituents, including halogens. chemistryjournal.net In one study, ortho-substituted halogen derivatives displayed enhanced antifungal activity. pnrjournal.com

The type of halogen matters; for example, in one series of benzothiazole–carboxamide hybrids, chloro (6f, 6g) and fluoro (6h) substituents had varied impacts on potency against MCF-7 and HCT-116 cancer cells, underscoring the importance of both halogen type and its placement. japsonline.com Furthermore, the introduction of a halogen at the 3'-position of a 2-phenyl group on the benzothiazole core can enhance potency and broaden the spectrum of action against several cancer cell lines. chemistryjournal.net Research on pyrazolo[1,5-a]pyrimidines suggests that halogenation, such as with chloro or bromo groups at position 5, can enhance inhibitory activity by optimizing the molecule's electronic distribution, which favors stronger binding interactions with target enzymes. rsc.org

The strategic placement of fluorine, another halogen, has also been a focus. Fluorinated 2-aryl benzothiazole derivatives have shown potent activity, and fluorinated analogs of 2-(4-aminophenyl) benzothiazoles were developed to block C-oxidation, a metabolic liability. chemistryjournal.netnih.gov

The presence of hydrophobic groups within the molecular structure is a critical factor for the cytotoxic activity of benzothiazole derivatives against cancer cells. pharmacyjournal.intandfonline.com This principle is highlighted in SAR analyses which consistently point to the necessity of such moieties for effective anticancer action. tandfonline.com For instance, in designing inhibitors for the VEGFR-2 kinase, the lipophilicity and electronic nature of distal moieties were noted as playing an important role in the resulting anticancer activities. rsc.org The addition of a hydrophobic moiety can enable the molecule to fit into hydrophobic pockets of target enzymes or receptors, enhancing binding affinity and subsequent biological effect. rsc.org

Electron-withdrawing groups (EWGs) attached to the benzothiazole nucleus or other parts of the molecule can significantly enhance biological activity and metabolic stability. tandfonline.com The inclusion of EWGs on the benzothiazole ring and an associated aromatic ring has been shown to improve the in vitro activity of these compounds. tandfonline.com For example, the presence of groups like fluorine, chlorine, and nitro at specific positions on the benzothiazole ring can enhance antimicrobial activity. jchemrev.com

In the context of antitubercular agents, compounds with EWGs such as nitro (NO2), carboxylic acid (COOH), and halogens generally exhibit better activity than their unsubstituted counterparts. chemistryjournal.net The introduction of an electron-withdrawing chloro group to a phenyl ring in certain derivatives was also found to increase anti-tuberculosis activity. nih.gov Furthermore, research on pyrazolo[3,4-b]quinolines showed that derivatives with either electron-donating or electron-withdrawing groups could be successfully synthesized, indicating the scaffold's tolerance for a range of electronic modifications. rsc.org The enhanced metabolic stability associated with EWGs like fluorine is a known advantage in drug design, as it can make compounds less susceptible to oxidative degradation. rsc.org

The fusion or conjugation of the 5-chloro-2-benzothiazolinone core with other heterocyclic ring systems is a common strategy to create hybrid molecules with enhanced and diverse biological activities. jchemrev.comjchemrev.com The nature of the fused heterocycle significantly influences the pharmacological profile of the resulting compound. nih.gov

Several studies have demonstrated the potential of such hybrid molecules:

Indole and Spiroindolinone: Spiro-fused compounds, such as 5-chloro-3H-spiro-[1,3-benzothiazole-2,3′-indole]-2′(1′H)-one derivatives, have been synthesized and evaluated for antioxidant and anticancer activities. tandfonline.com The fusion of a 5-chloroindolyl moiety with benzothiazole produced a compound with significant anti-inflammatory and analgesic effects. jchemrev.com

Triazole: Schiff bases of benzothiazole-triazole conjugates have shown noteworthy antibacterial and antifungal activities. jchemrev.comjchemrev.com Bis-heterocycles containing 2-mercaptobenzothiazole (B37678) and 1,2,3-triazoles exhibited strong anti-inflammatory effects. jchemrev.com

Imidazole (B134444) and Benzimidazole (B57391): The antitumor potential of 2-(4-aminophenyl) benzothiazole derivatives was found to be significantly affected by heterocyclic substitution, with the order of activity being benzimidazole ≥ imidazole > benzothiazole > benzoxazole (B165842). nih.gov

Pyrazole (B372694): The introduction of a pyrazole moiety to the benzothiazole scaffold has been shown to significantly enhance antitumor activity against a panel of sixty tumor cell lines. nih.gov

Benzoxazole: As a bioisostere of benzothiazole, benzoxazole has been used to create derivatives with potent anticancer activity. nih.govnih.gov The presence of a 5-chloro substituent on the benzoxazole ring was found to be important for this activity. nih.gov

Thiazole (B1198619), Pyrimidine, Quinoline: Benzothiazole has been successfully linked with various other heterocycles, including thiazolidin-4-one, pyrimidine, and quinoline, to produce compounds with promising antimicrobial results. jchemrev.comjchemrev.com

This molecular hybridization approach allows for the creation of compounds that can interact with multiple biological targets or possess improved pharmacodynamic and pharmacokinetic properties. jchemrev.com

Pharmacophore Modeling and Design Principles

Pharmacophore modeling is a computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. thaiscience.info This approach helps in understanding the interaction between a ligand and its target receptor and is used to design new molecules with improved potency. chemistryjournal.netthaiscience.info

For benzothiazole and related derivatives, pharmacophore models have been developed to guide the synthesis of potent inhibitors for various biological targets:

p56lck Inhibitors: A study on benzothiazole derivatives as p56lck inhibitors identified a six-featured pharmacophore model, AADHRR.15. This model includes two hydrogen bond acceptors (A), one hydrogen bond donor (D), one hydrophobic site (H), and two aromatic rings (R). This hypothesis demonstrated a strong correlation between the predicted and actual biological activities of the training set molecules. thaiscience.info

VEGFR-2 Inhibitors: New series of benzoxazole derivatives were designed based on the essential pharmacophoric features of known VEGFR-2 inhibitors. tandfonline.com The design often includes a hydrophobic moiety that fits into an allosteric hydrophobic pocket of the enzyme. rsc.org

SARS-CoV-2 Mpro Inhibitors: A pharmacophore model for inhibitors of the SARS-CoV-2 main protease identified key features including four hydrogen bond acceptors and one hydrophobic center. researchgate.net

These models provide crucial insights into the structural requirements for biological activity, such as the need for specific hydrogen bonding patterns, hydrophobic interactions, and aromatic ring placements, thereby guiding the rational design of novel and more effective this compound derivatives. thaiscience.infobiointerfaceresearch.com

Relationship between Conformational Features and Activity

The specific three-dimensional conformation of a molecule is critical for its interaction with a biological target. The activity of this compound derivatives is directly related to their ability to adopt a conformation that is complementary to the binding site of a target protein, such as an enzyme or receptor. japsonline.com

Molecular docking and dynamic simulation studies are often employed to understand these relationships. For instance, in a study of benzothiazole-carboxamide hybrids, the conformation of the molecules was analyzed to understand their binding interactions. japsonline.com The ortho-hydroxy-N-acylhydrazone motif in the procaspase-activating compound PAC-1 was identified as a key pharmacophore, and modifications to this core that alter its conformational properties result in a loss of activity. nih.gov

Data Tables

Table 1: Influence of Halogen Substituents on Biological Activity of Selected Benzothiazole Derivatives This is an interactive table. Click on the headers to sort the data.

| Compound ID | Substituent(s) | Target/Assay | Observed Activity | Source |

|---|---|---|---|---|

| 3e | 5'-chloro (on spiro-indole) | Renal Cancer Cell Line (RXF-393) | Notable growth inhibition | tandfonline.com |

| 3d | 5'-fluoro (on spiro-indole) | Non-small Cell Lung Cancer (HOP-92) | Greatest growth inhibition in primary screen | tandfonline.com |

| 51 | 2-(3,4-dichlorophenyl)amino | 9 Cancer Cell Lines (e.g., HOP-92) | Good anticancer activity; GI50 = 71.8 nM (HOP-92) | nih.gov |

| I | 5-chloro (on benzoxazole) | Breast Cancer Cell Lines | Positively contributes to overall anticancer activity | nih.gov |

| Generic | Ortho-halogen | Antifungal Assay | Enhanced activity | pnrjournal.com |

| Generic | Halogens (Cl, Br) | Antitubercular Assay (M. tuberculosis) | More effective than nitro-substituted analogs | pnrjournal.com |

Table 2: Summary of SAR Findings for this compound Derivatives This is an interactive table. Click on the headers to sort the data.

| Structural Feature | Impact on Biological Activity | Example Application/Target | Source(s) |

|---|---|---|---|

| Halogen Substituents | Modulates potency; effect is position- and type-dependent. Chloro group often enhances anticancer and antimicrobial activity. | Anticancer, Antimicrobial, Antitubercular | japsonline.comtandfonline.comnih.govnih.gov |

| Hydrophobic Moieties | Essential for cytotoxic activity against cancer cell lines. | Anticancer (Cytotoxicity) | pharmacyjournal.intandfonline.com |

| Electron-Withdrawing Groups | Improves in vitro activity and metabolic stability. | Antimicrobial, Antitubercular | chemistryjournal.nettandfonline.comjchemrev.com |

| Heterocyclic Ring Fusions | Creates hybrid molecules with enhanced or diverse activities (e.g., anti-inflammatory, anticancer). | Anticancer, Antimicrobial, Anti-inflammatory | tandfonline.comnih.govjchemrev.comjchemrev.com |

| Pharmacophore Features | Defines necessary 3D arrangement of H-bond donors/acceptors, hydrophobic, and aromatic sites for potent inhibition. | Enzyme Inhibition (p56lck, VEGFR-2) | rsc.orgthaiscience.infotandfonline.com |

| Molecular Conformation | Critical for complementary binding to target sites; correct conformation is essential for activity. | Enzyme Inhibition, Procaspase Activation | japsonline.comrsc.orgnih.gov |

Computational and Theoretical Studies on 5 Chloro 2 Benzothiazolinone

Molecular Docking Simulations